molecular formula C15H18N4O2S B2852870 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide CAS No. 2415531-90-5

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide

Cat. No.: B2852870
CAS No.: 2415531-90-5
M. Wt: 318.4
InChI Key: OTRVHMVVIFVXRL-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Azetidine Formation: The azetidine ring is introduced by reacting the thiadiazole derivative with an appropriate azetidine precursor under controlled conditions.

    Amide Bond Formation: The final step involves the coupling of the azetidine-thiadiazole intermediate with 2-phenoxypropanoic acid or its derivative to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with antimicrobial properties.

    2-Mercapto-5-methyl-1,3,4-thiadiazole: Known for its biological activities and used in various chemical syntheses.

Uniqueness

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide stands out due to its unique combination of the thiadiazole and azetidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10(21-13-6-4-3-5-7-13)14(20)16-12-8-19(9-12)15-18-17-11(2)22-15/h3-7,10,12H,8-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRVHMVVIFVXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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